Phentolamine mesylate

Catalog No.
S539466
CAS No.
65-28-1
M.F
C18H23N3O4S
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phentolamine mesylate

CAS Number

65-28-1

Product Name

Phentolamine mesylate

IUPAC Name

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;methanesulfonic acid

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C17H19N3O.CH4O3S/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-5(2,3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,2,3,4)

InChI Key

OGIYDFVHFQEFKQ-UHFFFAOYSA-N

SMILES

Array

solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Fentolamin, Mesilate, Phentolamine, Mesylate, Phentolamine, Methanesulfonate, Phentolamine, Mono-hydrochloride, Phentolamine, Phentolamine, Phentolamine Mesilate, Phentolamine Mesylate, Phentolamine Methanesulfonate, Phentolamine Mono hydrochloride, Phentolamine Mono-hydrochloride, Regitine, Regityn, Rogitine, Z-Max

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CS(=O)(=O)O

The exact mass of the compound Phentolamine mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phentolamine mesylate (CAS 65-28-1) is a potent, non-selective, and reversible alpha-adrenergic antagonist widely utilized in cardiovascular and pharmacological research to block both alpha-1 and alpha-2 receptors. While the core phentolamine moiety provides the competitive receptor blockade, the mesylate salt form is specifically procured for its exceptional physicochemical properties, most notably its high aqueous solubility. This specific salt form serves as the definitive standard for formulating lyophilized powders, high-concentration aqueous injectables, and acute in vivo intervention solutions where rapid onset and transient physiological effects are strictly required [1].

Substituting phentolamine mesylate with alternative salts or related alpha-blockers frequently leads to formulation or experimental failure. Procuring phentolamine hydrochloride or the free base introduces severe aqueous solubility limitations, often requiring unwanted organic solvents that can confound biological assays or cause precipitation in injectable formulations[1]. Furthermore, substituting with in-class alternatives like phenoxybenzamine replaces a competitive, reversible blockade with an irreversible, covalent receptor alkylation, destroying the ability to perform washout studies or transient reversal models . Similarly, utilizing tolazoline yields a structurally related but significantly less potent blockade, compromising dose-response reproducibility and requiring substantially higher concentrations to achieve equivalent vasodilation.

Aqueous Solubility and Formulation Suitability

The primary driver for procuring the mesylate salt over the hydrochloride salt or free base is its superior aqueous solubility profile. Phentolamine mesylate achieves a water solubility of approximately 50 mg/mL, allowing for the direct formulation of stable 5 mg/mL aqueous injectables and lyophilized powders without the use of organic cosolvents [1]. In contrast, the free base and hydrochloride forms are poorly soluble in water, creating a high risk of precipitation in physiological buffers and necessitating formulation adjustments that can introduce experimental artifacts.

Evidence DimensionAqueous Solubility
Target Compound DataPhentolamine mesylate: ~50 mg/mL in water
Comparator Or BaselinePhentolamine free base / HCl: Poorly soluble / slightly soluble
Quantified DifferenceOrders of magnitude higher aqueous solubility for the mesylate salt
ConditionsStandard aqueous buffer / sterile water for injection at room temperature

The mesylate salt is essential for preparing stable, high-concentration aqueous stocks and lyophilized powders without precipitation risk.

Receptor Binding Reversibility and Affinity

For assays requiring transient receptor modulation, phentolamine mesylate provides a competitive, reversible blockade with an IC50 of approximately 0.1 µM for alpha-adrenergic receptors. If a buyer substitutes this with phenoxybenzamine (IC50 ~ 550 nM), the binding becomes irreversible due to covalent alkylation of the receptor . This fundamental mechanistic difference means that substituting phentolamine mesylate with phenoxybenzamine permanently alters the receptor population, rendering washout protocols and repeated-measure experimental designs impossible.

Evidence DimensionBinding Mechanism and IC50
Target Compound DataPhentolamine mesylate: Reversible/competitive (IC50 ~ 0.1 µM)
Comparator Or BaselinePhenoxybenzamine: Irreversible/covalent (IC50 ~ 550 nM)
Quantified DifferenceReversible vs. Irreversible binding mechanism at nanomolar/micromolar affinities
ConditionsIn vitro alpha-adrenergic receptor binding assays

Reversible binding allows for precise, transient modulation of alpha-adrenergic pathways and enables rapid washout in acute in vitro and in vivo models.

Pharmacokinetic Half-Life for Acute Interventions

In acute in vivo models, such as the reversal of norepinephrine-induced extravasation or local anesthesia, the duration of action is a critical selection metric. Phentolamine mesylate exhibits an ultra-short plasma half-life of approximately 19 minutes following intravenous administration, with maximal physiological effect occurring within 2 minutes[1]. Utilizing longer-acting alpha-blockers like doxazosin or phenoxybenzamine (half-lives extending from 12 to over 24 hours) results in prolonged, unmanageable systemic hypotension, ruining models that require rapid return to baseline hemodynamics.

Evidence DimensionPlasma Half-Life
Target Compound DataPhentolamine mesylate: ~19 minutes
Comparator Or BaselineLong-acting alpha blockers (e.g., doxazosin, phenoxybenzamine): 12 to >24 hours
Quantified DifferenceOver 30-fold shorter half-life for phentolamine mesylate
ConditionsIntravenous administration in in vivo pharmacokinetic models

The ultra-short half-life prevents prolonged systemic hypotension, making it the standard for acute reversal applications and transient hemodynamic studies.

Formulation of Lyophilized Aqueous Injectables

Directly leveraging its ~50 mg/mL aqueous solubility, phentolamine mesylate is the required salt form for manufacturing lyophilized powders and sterile aqueous injectables (typically at 5 mg/mL) in cardiovascular research, avoiding the precipitation risks associated with the hydrochloride salt[1].

Reversible Alpha-Adrenergic Blockade Assays

Because it acts as a competitive, reversible antagonist (unlike the irreversible phenoxybenzamine), phentolamine mesylate is the standard choice for in vitro receptor assays and isolated tissue bath experiments where rapid washout and repeated agonist dosing are necessary .

Acute Vasoconstriction Reversal Models

Capitalizing on its rapid onset (within 2 minutes) and short 19-minute half-life, this compound is procured for in vivo models studying the acute reversal of localized ischemia, such as norepinephrine extravasation or local anesthesia reversal, without causing prolonged systemic hypotension [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

377.14092740 Da

Monoisotopic Mass

377.14092740 Da

Heavy Atom Count

26

Appearance

White to off-white solid powder.

Melting Point

181.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7543E5K9T

Related CAS

50-60-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phentolamine Mesylate is the mesylate salt of a synthetic imidazoline with alpha-adrenergic antagonist activity. As a competitive alpha-adrenergic antagonist, phentolamine binds to alpha-1 and alpha-2 receptors, resulting in a decrease in peripheral vascular resistance and vasodilatation. This agent also may block 5-hydroxytryptamine (5-HT) receptors and stimulate release of histamine from mast cells.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

65-28-1

Wikipedia

Phentolamine mesylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Prados-Frutos JC, Rojo R, González-Serrano J, González-Serrano C, Sammartino
2: Grover HS, Gupta A, Saksena N, Saini N. Phentolamine mesylate: It's role as a
3: Boynes SG, Riley AE, Milbee S, Bastin MR, Price ME, Ladson A. Evaluating
4: Nourbakhsh N, Shirani F, Babaei M. Effect of phentolamine mesylate on duration
5: Yagiela JA. What's new with phentolamine mesylate: a reversal agent for local
6: Hersh EV, Lindemeyer RG. Phentolamine mesylate for accelerating recovery from
7: Froum SJ, Froum SH, Malamed SF. The use of phentolamine mesylate to evaluate
8: Wynn RL. Phentolamine mesylate--an old medical drug becomes a new dental drug.
9: Rutherford B, Zeller JR, Thake D. Local and systemic toxicity of intraoral
10: Tavares M, Goodson JM, Studen-Pavlovich D, Yagiela JA, Navalta LA, Rogy S,
11: Poulet FM, Berardi MR, Halliwell W, Hartman B, Auletta C, Bolte H.
12: Padma-Nathan H, Goldstein I, Klimberg I, Coogan C, Auerbach S, Lammers P;
13: Lammers PI, Rubio-Aurioles E, Castell R, Castaneda J, Ponce de Leon R, Hurley
14: Dinsmore WW, Gingell C, Hackett G, Kell P, Savage D, Oakes R, Frentz GD.
15: McCleane GJ. Intravenous phentolamine mesylate alleviates the pain of
16: McCleane GJ. Phentolamine mesylate can alleviate the nausea and vomiting
17: McCleane GJ. Oral phentolamine mesylate in the treatment of complex regional
18: Hadzija BW, Mattocks AM, Stahl GM. Physicochemical stability of papaverine
19: Tu YH, Allen LV Jr, Wang DP. Stability of papaverine hydrochloride and
20: Okabe S, Takeuchi K, Honda K, Takagi K. Effects of phentolamine mesylate and

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